

Efficacy of 8-Iodoquinoline-5-carboxylic Acid Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *8-Iodoquinoline-5-carboxylic acid*

Cat. No.: *B11837718*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **8-Iodoquinoline-5-carboxylic acid** analogs and related quinoline derivatives. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and drug development.

Data Presentation

The following tables summarize the biological activities of various quinoline derivatives, with a focus on anticancer and antimicrobial efficacies. Due to the limited availability of direct comparative studies on a series of **8-Iodoquinoline-5-carboxylic acid** analogs, this guide includes data on structurally related compounds to provide a broader context for structure-activity relationships.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound	Cancer Cell Line	IC50 (µM)	Reference
8-Hydroxy-5-nitroquinoline (NQ)	Raji (B-cell lymphoma)	0.438	[1]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)	Raji (B-cell lymphoma)	~2.5	[1]
5-Amino-8-hydroxyquinoline (A8HQ)	Raji (B-cell lymphoma)	~4.0	[1]
5,7-Diiodo-8-hydroxyquinoline (IIQ)	Raji (B-cell lymphoma)	~6.0	[1]
6-Fluoro-2-(4-phenoxyphenyl)quinoline-4-carboxylic acid	HCT-116 (Colon)	Not specified	[2]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)	A375 (Melanoma)	5.0	[3]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)	A375 (Melanoma)	6.8	[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)	THP-1 (Leukemia)	0.87	
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)	MOLM-13 (Leukemia)	0.98	
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5j)	DYRK1A (Kinase)	0.006	[4]

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid (5o)	DYRK1A (Kinase)	0.022	[4]
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Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound	Microorganism	MIC (μ g/mL)	Reference
Norfloxacin	Escherichia coli	0.05	[5]
Norfloxacin	Klebsiella sp.	0.4	[5]
Norfloxacin	Pseudomonas aeruginosa	0.8 (MIC50)	[5]
Norfloxacin	Staphylococcus aureus	1.6 (MIC90)	[5]
8-Hydroxyquinoline (8HQ)	Gram-positive & Gram-negative bacteria	27.58 μ M	[6]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida sp.	Fungistatic	[7]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	M. canis, T. mentagrophytes	Fungicidal	[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.

- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.
- MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

- Reaction Mixture: The assay is performed in a 96-well plate containing recombinant human DHODH enzyme, dihydroorotate (substrate), and varying concentrations of the inhibitor.
- Reaction Initiation: The reaction is initiated by the addition of the electron acceptor, 2,6-dichloroindophenol (DCIP).
- Absorbance Monitoring: The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time.
- IC50 Determination: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination

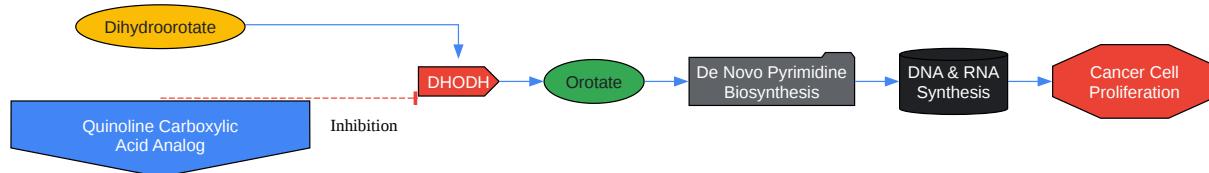
- Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to reach a logarithmic growth phase.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

- Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
- Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
- MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Mandatory Visualization

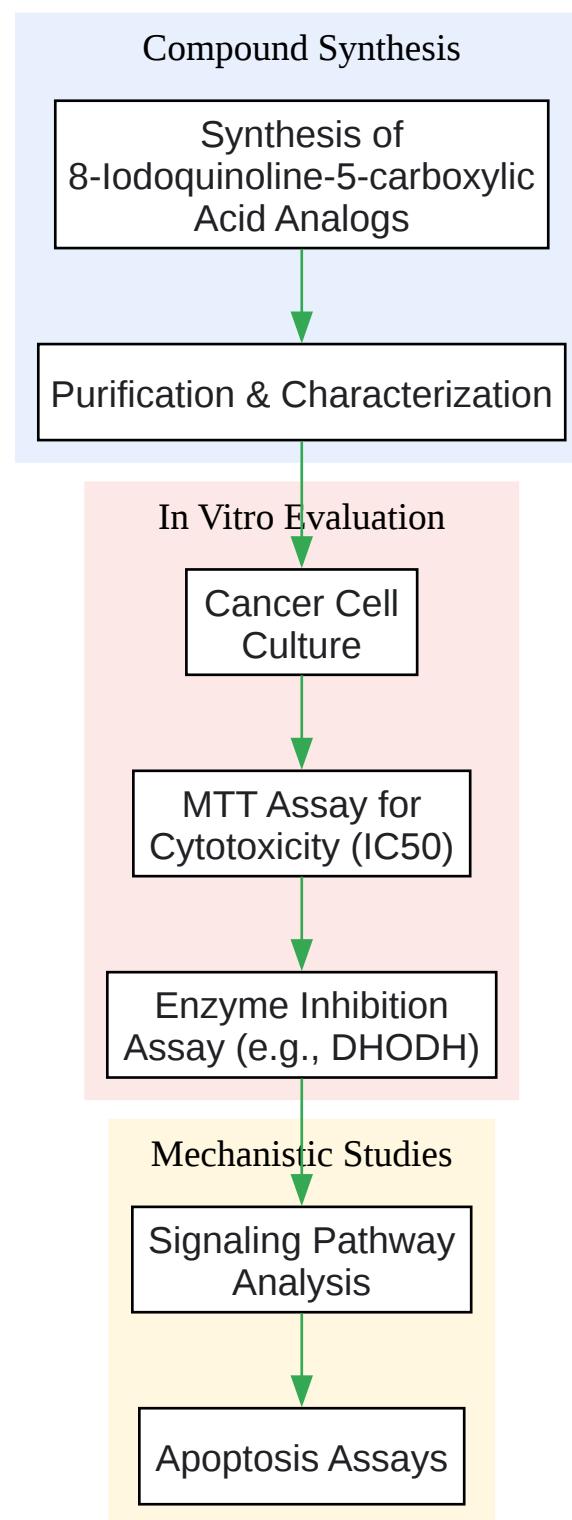
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of quinoline carboxylic acid analogs.



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DHODH Inhibition Pathway



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Anticancer Drug Discovery Workflow



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Structure-Activity Relationship Logic

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